4-(3-Oxobutyl)phenyl formate

Tephritidae semiochemical male annihilation technique

4-(3-Oxobutyl)phenyl formate (CAS 84604-55-7), also known as raspberry ketone formate (RKF) or melolure, is a synthetic formate ester of the naturally occurring phenylbutanoid raspberry ketone. It belongs to the raspberry ketone ester analog class, which includes the acetate (cuelure, CAS 3572-06-3), butyrate (CAS 72727-70-9), propionate, and trifluoroacetate derivatives.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 84604-55-7
Cat. No. B12649814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxobutyl)phenyl formate
CAS84604-55-7
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC=C(C=C1)OC=O
InChIInChI=1S/C11H12O3/c1-9(13)2-3-10-4-6-11(7-5-10)14-8-12/h4-8H,2-3H2,1H3
InChIKeyZZFMJIBHZZTLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Oxobutyl)phenyl formate (CAS 84604-55-7): Procurement-Relevant Identity and Class Positioning for Raspberry Ketone Ester Attractants


4-(3-Oxobutyl)phenyl formate (CAS 84604-55-7), also known as raspberry ketone formate (RKF) or melolure, is a synthetic formate ester of the naturally occurring phenylbutanoid raspberry ketone [1]. It belongs to the raspberry ketone ester analog class, which includes the acetate (cuelure, CAS 3572-06-3), butyrate (CAS 72727-70-9), propionate, and trifluoroacetate derivatives [2]. The compound is primarily deployed as a male-specific parapheromone lure for monitoring and control of tephritid fruit fly pests (Diptera: Tephritidae), with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol [1]. Commercially, it is typically supplied at ≥95% purity, with analytical characterization by NMR, HPLC, or GC available from multiple vendors .

Why Cuelure, Raspberry Ketone, or Other RK-Esters Cannot Substitute for 4-(3-Oxobutyl)phenyl formate in Fruit Fly Surveillance Programs


Raspberry ketone esters share a common 4-(3-oxobutyl)phenyl scaffold but differ critically in the acyl substituent at the phenolic oxygen, which governs three interdependent performance parameters: vapour pressure (and therefore effective plume reach), hydrolytic stability (field longevity under ambient humidity), and species-level attractant selectivity [1]. The formate ester (RKF) occupies a distinct position in this parameter space—its vapour pressure of 9.59×10⁻⁶ kPa exceeds that of the acetate (cuelure, 7.54×10⁻⁶ kPa) while its hydrolysis half-life of 22 h at 25 mol L⁻¹ water is intermediate between the highly labile trifluoroacetate (1.2 min) and the more stable acetate (~20 days) [1][2]. These physicochemical differences translate directly into field-trapping outcomes: RKF captures 1.5–2 times more male melon flies (Bactrocera cucurbitae) than cuelure over 11-week field exposures, and species selectivity profiles diverge markedly between formate and acetate esters across Bactrocera and Dacus genera [3][4]. Substituting any other RK-ester without re-optimizing dose, dispenser matrix, and target species would therefore compromise trap catch efficacy and surveillance sensitivity.

Quantitative Head-to-Head Evidence for 4-(3-Oxobutyl)phenyl formate Against Comparator Attractants in Fruit Fly Trapping Systems


Field Attraction Efficacy: RKF vs. Cuelure (Raspberry Ketone Acetate) in Wild Melon Fly Populations

In direct head-to-head field-trapping evaluations conducted in Hawaii with wild populations of Bactrocera cucurbitae, raspberry ketone formate (RKF) applied at a 1-g dose on cotton wicks captured 1.5–2 times more male flies than the standard attractant cuelure (raspberry ketone acetate, CL), with superior performance sustained for up to 11 weeks in the field [1]. An independent USDA-ARS study corroborated this finding, reporting RKF as 1.7 times more attractive than cuelure over at least one month of field exposure [2]. RKF embedded in a plastic plug dispenser formulation also outperformed cuelure in the same series of tests [1].

Tephritidae semiochemical male annihilation technique

Vapour Pressure Comparison: Thermodynamic Basis for Differential Plume Reach of Formate vs. Acetate Ester

Vapour pressures of raspberry ketone analogs were determined at 298.15 K by differential scanning calorimetry (DSC) using Antoine parameter-derived calculations. The formate ester 4-(4-formyloxyphenyl)-2-butanone (ML, i.e., RKF) exhibited a vapour pressure of 9.59×10⁻⁶ kPa, which is approximately 27% higher than that of the acetate ester cuelure (4-(4-acetoxyphenyl)-2-butanone, CL) at 7.54×10⁻⁶ kPa [1]. Relative to the parent raspberry ketone (RK, 1.80×10⁻⁶ kPa), RKF is roughly 5.3-fold more volatile [1]. The enthalpy of vaporisation (ΔHvap) for RKF was measured at 82.2 kJ mol⁻¹ compared to 82.7 kJ mol⁻¹ for cuelure and 93.9 kJ mol⁻¹ for RK [1]. Despite higher volatility, the study concluded that molecular structure, rather than vapour pressure alone, is the dominant determinant of lure attractiveness in Bactrocera tryoni bioassays [1].

volatility Antoine parameters differential scanning calorimetry

Hydrolytic Stability Comparison: Half-Life Ranking of RKF, Cuelure, and RKTA Under Controlled Aqueous Conditions

The hydrolysis kinetics of three raspberry ketone ester attractants were quantified by gas chromatography–flame ionization detection (GC-FID). At a water concentration of 25 mol L⁻¹, the hydrolysis half-life (t₁/₂) of RKF (melolure) was determined to be 22 hours, compared to approximately 20 days for cuelure and 1.2 minutes for the trifluoroacetate analog (RKTA) [1]. When these values are extrapolated to atmospheric humidity conditions (1.3 mmol L⁻¹ water, corresponding to 100% relative humidity at 25°C), the estimated half-lives are approximately 51 years for RKF, approximately 1660 years for cuelure, and approximately 1.4 years for RKTA [1]. This positions RKF as having intermediate hydrolytic stability—substantially more field-stable than RKTA but measurably less stable than cuelure under high-humidity conditions [1]. Consistent with these kinetic data, independent field studies observed that lower RKF doses on cotton wicks were less active, presumably due to hydrolysis to raspberry ketone [2].

hydrolysis kinetics GC-FID field longevity

Distance-Dependent Field Recapture Rates: RKF Outperforms Cuelure at Extended Release Distances

In mark-release-recapture experiments conducted in Taiwan with Bactrocera cucurbitae, RKF demonstrated significantly higher recapture rates than cuelure at all tested distances (5, 10, 20, and 25 m) on day 3 post-release [1]. At the maximum tested distance of 25 m, the recapture efficiency of RKF was 1.3 times that of cuelure [1]. By day 7, statistically significant superiority was maintained at 5 m and 20 m distances [1]. Additionally, RKF induced attraction responses in sexually immature males (1-day-old) within 24 hours, achieving >50% capture rate—a property not consistently documented for cuelure [1].

mark-release-recapture attraction radius melon fly

Species-Level Attractant Selectivity: Divergent Bactrocera vs. Dacus Group Responses to Formate vs. Acetate Esters

A two-year field evaluation of melolure (RKF) versus cuelure across 71 trap sites in Sydney, Australia, revealed a taxonomically structured attractant selectivity pattern [1]. Melolure traps captured Dacus group species (D. absonifacies and D. aequalis) at rates comparable to or exceeding cuelure traps, whereas the broader Bactrocera group species, including the economically critical Queensland fruit fly B. tryoni, were consistently attracted more strongly to cuelure than to melolure [1]. An independent Australian surveillance reference resource corroborates that melolure is a stronger attractant for Zeugodacus cucurbitae and B. tryoni under certain conditions but less attractive to other Bactrocera species [2]. This genus-level differential attraction means that RKF and cuelure are not interchangeable without considering the target pest complex of the surveillance program [1][2].

species selectivity Dacini surveillance specificity

Formulation-Dependent Stability Enhancement: Vegetable Oil Matrix Extends RKF Field Life to 12 Weeks Without Crystallization

Accelerated storage and open-bottle ageing studies demonstrated that RKF is susceptible to hydrolytic degradation when exposed to ambient moisture, with purity loss correlating negatively with water content and positively with raspberry ketone (hydrolysis product) accumulation over 7 days at room temperature [1]. Incorporation of 5–10% vegetable oil into RKF formulations significantly reduced decomposition rates and prevented crystallization for 12 weeks under open-bottle conditions [1]. In subsequent 8-week field trials, the 10% RKF vegetable oil-stabilized formulation exhibited significantly higher trapping efficacy than both 50% RKF (unstabilized) and cuelure formulations without vegetable oil [1]. Earlier work in Hawaii independently validated that embedding RKF in a plastic plug matrix overcomes the hydrolysis limitation observed with cotton wick dispensers and maintains superior attraction relative to cuelure [2].

controlled release formulation stability crystallization inhibition

Proven Application Scenarios for 4-(3-Oxobutyl)phenyl formate in Fruit Fly Surveillance and Male Annihilation Programs


High-Sensitivity Surveillance Grids for Bactrocera cucurbitae (Melon Fly) Detection in Pest-Free Areas

Based on the 1.5–2× field attraction advantage over cuelure sustained for 11 weeks [1], RKF deployed in plastic plug or vegetable-oil-stabilised dispensers at 1-g loading provides higher detection probability per trap for incipient B. cucurbitae populations. This is particularly relevant for early-warning trapping grids in pest-free or low-prevalence areas (e.g., continental USA, South Australia), where trap density is regulated and maximum per-trap sensitivity is paramount [1][2]. The 1.3× greater recapture radius at 25 m [3] further supports reduced grid spacing requirements for equivalent detection confidence.

Dacus Group Species Trapping Where Cuelure Shows Limited Attractiveness

Field evidence from the Sydney monitoring program demonstrates that melolure (RKF) traps capture Dacus absonifacies and Dacus aequalis at rates comparable to or exceeding cuelure traps, while the broader Bactrocera group responds preferentially to cuelure [4]. Surveillance programs targeting Dacus-dominant pest complexes—or aiming for broader Dacini coverage when used in combination with cuelure-baited traps—can leverage this complementary selectivity profile to increase total species detection breadth without increasing trap numbers [4][5].

Male Annihilation Technique (MAT) Programs Requiring Extended Field Longevity in Humid Tropical Environments

The intermediate hydrolysis half-life of RKF (22 h at elevated water concentration) necessitates formulation-level intervention for humid field conditions [6]. The vegetable-oil-stabilised RKF formulation (5–10%) has been demonstrated to maintain 12-week crystallization-free stability and outperforms both unstabilized RKF and cuelure formulations in 8-week field trials [3]. Plastic plug matrix dispensers independently validated in Hawaii provide an alternative controlled-release platform [1]. MAT programs in tropical and subtropical regions (Hawaii, Southeast Asia, northern Australia) should specify RKF only when procured as part of a validated stabilised dispenser system.

Research-Grade Olfactory Neurobiology Studies Requiring a Range of RK-Ester Volatilities and Hydrolysis Rates

The comprehensive vapour pressure dataset (RKF: 9.59×10⁻⁶ kPa vs. cuelure: 7.54×10⁻⁶ kPa vs. RKTA: 9.95×10⁻⁴ kPa at 298.15 K) [2] and parallel hydrolysis kinetics (half-lives spanning 1.2 min to ~20 days) [6] position RKF as an essential intermediate reference compound for structure–activity relationship studies in tephritid olfactory receptor pharmacology. Its formate ester group provides a distinct electronic and steric profile that is not replicated by acetate, propionate, butyrate, or trifluoroacetate analogs, making it indispensable for experimental designs that require systematic variation of the ester moiety while holding the 4-(3-oxobutyl)phenyl scaffold constant [2].

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